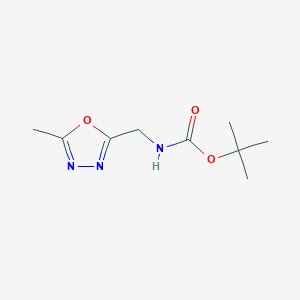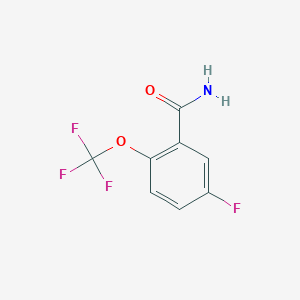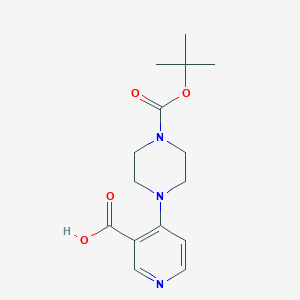
Methyl 2-(piperazin-1-yl)pyrimidine-5-carboxylate
Descripción general
Descripción
“Methyl 2-(piperazin-1-yl)pyrimidine-5-carboxylate” is a chemical compound with the molecular formula C10H14N4O2 . It is a derivative of pyrimidine, a basic aromatic ring that is a fundamental structure of nucleotides in DNA and RNA .
Synthesis Analysis
The synthesis of similar compounds has been described in the literature . For instance, a series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code: 1S/C10H14N4O2.2ClH/c1-16-9(15)8-6-12-10(13-7-8)14-4-2-11-3-5-14;;/h6-7,11H,2-5H2,1H3;2*1H .Aplicaciones Científicas De Investigación
Antiproliferative Activity in Cancer Research
Methyl 2-(piperazin-1-yl)pyrimidine-5-carboxylate and its derivatives have been explored for their potential antiproliferative effects against various human cancer cell lines. For instance, a study by Mallesha et al. (2012) synthesized derivatives of this compound and evaluated their effects against cancer cell lines like K562, Colo-205, MDA-MB 231, and IMR-32. Some derivatives demonstrated significant activity, suggesting potential for further investigation as anticancer agents (Mallesha et al., 2012).
Application in PET Imaging
Wang et al. (2018) focused on the synthesis of a derivative of this compound for use as a PET imaging agent. This research aimed to create new potential agents for imaging the IRAK4 enzyme in neuroinflammation, highlighting the compound's relevance in diagnostic imaging and neuroscience research (Wang et al., 2018).
Development of Anti-inflammatory and Analgesic Agents
A study by Abu-Hashem et al. (2020) synthesized novel derivatives of this compound, evaluating their potential as anti-inflammatory and analgesic agents. The findings indicated notable efficacy in inhibiting COX-2, along with analgesic and anti-inflammatory activities, suggesting a role in the development of new therapeutic agents (Abu-Hashem et al., 2020).
Potential as Antimicrobial Agents
Krishnamurthy et al. (2011) explored the synthesis of derivatives of this compound for potential use as antimicrobial agents. The study found that some derivatives exhibited potent inhibitory activity against both Gram-positive and Gram-negative bacteria, indicating their potential use in addressing microbial resistance (Krishnamurthy et al., 2011).
Exploration in Antihypertensive Medication
Bayomi et al. (1999) synthesized triazolopyrimidine derivatives, some containing piperazine moieties, and evaluated them for antihypertensive activity. This research aligns with the ongoing search for new therapeutic options in cardiovascular medicine (Bayomi et al., 1999).
Safety and Hazards
Direcciones Futuras
The future directions for “Methyl 2-(piperazin-1-yl)pyrimidine-5-carboxylate” and similar compounds could involve further exploration of their neuroprotective and anti-inflammatory properties. These compounds could potentially be developed as therapeutic agents for neurodegenerative diseases, ischemic stroke, and traumatic brain injury .
Mecanismo De Acción
Target of Action
Methyl 2-(piperazin-1-yl)pyrimidine-5-carboxylate is a pyrimidine derivative. Pyrimidine and its derivatives have been shown to exhibit a wide range of biological activities, including antiviral, anticancer, antioxidant, and antimicrobial properties Similar compounds have been shown to interact withacetylcholinesterase (AChE) , DNA gyrase of E. coli , and collagen prolyl-4-hydroxylase .
Mode of Action
For instance, some pyrimidine derivatives have shown promising neuroprotective and anti-inflammatory properties by inhibiting nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .
Biochemical Pathways
Similar compounds have been shown to inhibit theendoplasmic reticulum (ER) stress , apoptosis , and the NF-kB inflammatory pathway .
Result of Action
Similar compounds have shown promising neuroprotective activity by reducing the expression of the endoplasmic reticulum (er) chaperone, bip, and apoptosis marker cleaved caspase-3 in human neuronal cells .
Análisis Bioquímico
Biochemical Properties
Methyl 2-(piperazin-1-yl)pyrimidine-5-carboxylate plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition and interaction with proteins. This compound has been shown to interact with enzymes such as acetylcholinesterase, an enzyme responsible for breaking down the neurotransmitter acetylcholine. By inhibiting acetylcholinesterase, this compound can potentially enhance cholinergic signaling, which is beneficial in the treatment of neurodegenerative diseases like Alzheimer’s disease .
Additionally, this compound interacts with proteins involved in inflammatory pathways. It has been observed to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and nitric oxide (NO) in stimulated human microglia cells . This anti-inflammatory property is attributed to its ability to modulate the activity of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), a protein complex that controls the transcription of DNA, cytokine production, and cell survival .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. In neuronal cells, this compound exhibits neuroprotective properties by reducing the expression of endoplasmic reticulum (ER) stress markers and apoptosis markers such as cleaved caspase-3 . This reduction in ER stress and apoptosis is crucial for maintaining neuronal health and preventing cell death in neurodegenerative conditions.
Furthermore, this compound influences cell signaling pathways by inhibiting the activation of NF-κB, thereby reducing the production of pro-inflammatory cytokines . This modulation of cell signaling pathways helps in mitigating inflammatory responses and protecting cells from inflammatory damage.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of acetylcholinesterase, which enhances cholinergic signaling by preventing the breakdown of acetylcholine . This mechanism is particularly relevant in the context of neurodegenerative diseases where cholinergic signaling is impaired.
Additionally, this compound binds to active residues of proteins involved in inflammatory pathways, such as NF-κB . By binding to these proteins, the compound inhibits their activity, leading to a reduction in the production of pro-inflammatory cytokines and nitric oxide . This anti-inflammatory mechanism is crucial for its potential therapeutic applications in inflammatory and neurodegenerative diseases.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability of the compound is an important factor in its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, allowing for consistent results in in vitro and in vivo studies .
Over extended periods, the compound has demonstrated sustained neuroprotective and anti-inflammatory effects, indicating its potential for long-term therapeutic use
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to exhibit neuroprotective and anti-inflammatory effects without significant adverse effects . At higher doses, there may be potential toxic effects, including hepatotoxicity and nephrotoxicity . It is crucial to determine the optimal dosage that maximizes therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450 enzymes, which are responsible for its metabolism and biotransformation . The compound undergoes phase I and phase II metabolic reactions, leading to the formation of various metabolites that may have different biological activities . Understanding these metabolic pathways is essential for predicting the pharmacokinetics and pharmacodynamics of this compound.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is known to interact with organic cation transporters (OCTs) and multidrug resistance proteins (MRPs), which facilitate its uptake and efflux in cells . These interactions influence the localization and accumulation of the compound in different tissues, affecting its overall bioavailability and therapeutic efficacy.
Subcellular Localization
This compound exhibits specific subcellular localization, which is crucial for its activity and function. The compound is primarily localized in the cytoplasm and nucleus of cells, where it interacts with target proteins and enzymes . Post-translational modifications, such as phosphorylation and acetylation, may also play a role in directing the compound to specific subcellular compartments . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and therapeutic potential.
Propiedades
IUPAC Name |
methyl 2-piperazin-1-ylpyrimidine-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4O2/c1-16-9(15)8-6-12-10(13-7-8)14-4-2-11-3-5-14/h6-7,11H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJGHOGNHILBYCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C(N=C1)N2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90726808 | |
| Record name | Methyl 2-(piperazin-1-yl)pyrimidine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90726808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1057682-19-5 | |
| Record name | Methyl 2-(piperazin-1-yl)pyrimidine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90726808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[3-Methoxy-5-(trifluoromethyl)phenyl]propionic acid](/img/structure/B1398642.png)
![3-[4-Methoxy-3-(trifluoromethyl)phenyl]propionic acid](/img/structure/B1398644.png)


![2-Tert-butyloxycarbonylaminomethyl-5-(4-(trifluoromethyl)phenyl)-[1,3,4]oxadiazole](/img/structure/B1398647.png)
![2-Tert-butyloxycarbonylaminomethyl-5-(3-chlorophenyl)-[1,3,4]oxadiazole](/img/structure/B1398648.png)
![2-(N-[2-Oxo-2-[4-(2-phenylethenyl)piperazin-1-yl]ethyl]anilino)acetic acid](/img/structure/B1398651.png)



![[(2-Aminopyridin-3-yl)methylideneamino]thiourea](/img/structure/B1398657.png)


